molecular formula C11H24Cl2N2O B1398230 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1220034-53-6

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Cat. No.: B1398230
CAS No.: 1220034-53-6
M. Wt: 271.22 g/mol
InChI Key: KKNTXLXUCDXVDR-UHFFFAOYSA-N
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Description

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O.

Preparation Methods

The synthesis of 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:

    1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol: The base form without the dihydrochloride salt.

    3-Piperidinyl ethyl pyrrolidinol: A structural isomer with different connectivity of atoms.

    Pyrrolidinol derivatives: Compounds with similar pyrrolidinol structures but different substituents.

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

The uniqueness of this compound lies in its specific combination of piperidine and pyrrolidinol moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-piperidin-3-ylethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(9-11)6-3-10-2-1-5-12-8-10;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNTXLXUCDXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
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1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Reactant of Route 3
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Reactant of Route 4
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Reactant of Route 5
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Reactant of Route 6
1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

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